molecular formula C11H10Br2N4O2 B1246234 Dibromophakellstatin

Dibromophakellstatin

Cat. No. B1246234
M. Wt: 390.03 g/mol
InChI Key: QRIRJBWPCUYVPR-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibromophakellstatin is a natural product found in Stylissa massa with data available.

Scientific Research Applications

Chemical Synthesis and Biochemistry

Dibromophakellstatin, a marine-derived compound, has been a focal point in the field of synthetic chemistry due to its complex structure and potential biological activities. Feldman et al. (2007) described the biomimetic synthesis of dibromophakellstatin, emphasizing the Pummerer reaction as a crucial step in its chemical synthesis process. This synthesis approach sheds light on the intricate chemical pathways involved in the formation of marine alkaloids like dibromophakellstatin (Feldman, Skoumbourdis, & Fodor, 2007). Furthermore, Zoellinger, Mayer, & Lindel (2006) demonstrated the successful synthesis of dibromophakellstatin through a three-component assembly process, confirming its cytostatic activity and establishing a foundational methodology for future synthetic applications (Zoellinger, Mayer, & Lindel, 2006).

Biological and Pharmacological Studies

Dibromophakellstatin has been extensively studied for its biological activities, particularly its antitumor properties. Lansdell et al. (2012) reported the inhibitory effects of dibromophakellstatin on the human 20S proteasome, suggesting a potential mechanism underlying its cytotoxic and immunosuppressive properties. This discovery is critical in understanding the therapeutic potential of dibromophakellstatin in cancer treatment and immune system modulation (Lansdell et al., 2012). Additionally, Zoellinger, Kelter, Fiebig, & Lindel (2007) highlighted the selective antitumor activity of dibromophakellstatin in vitro, particularly against ovarian and glioblastoma cancer cell lines. Their research pointed out the distinct selectivity profile of dibromophakellstatin, hinting at a unique mechanism of action, which is fundamental for the development of targeted cancer therapies (Zoellinger, Kelter, Fiebig, & Lindel, 2007).

Advanced Chemical Analysis

Advanced chemical analysis techniques have been applied to study dibromophakellstatin and its derivatives. For instance, Atodiresei et al. (2007) employed quantum-chemical time-dependent density functional theory to calculate the circular dichroism spectra of dibromophakellstatin. This analysis is crucial for determining the absolute stereochemistry of this class of compounds and understanding the influence of different solvents on their spectral properties (Atodiresei, Zoellinger, Lindel, Fleischhauer, & Raabe, 2007).

properties

Product Name

Dibromophakellstatin

Molecular Formula

C11H10Br2N4O2

Molecular Weight

390.03 g/mol

IUPAC Name

(1R,5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione

InChI

InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11+/m0/s1

InChI Key

QRIRJBWPCUYVPR-GXSJLCMTSA-N

Isomeric SMILES

C1C[C@@]23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1

Canonical SMILES

C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1

synonyms

dibromophakellstatin
rac-dibromophakellstatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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